[1,2,4]Triazolo[4,3-b]pyridazin-3-ylmethanamine
Overview
Description
“[1,2,4]Triazolo[4,3-b]pyridazin-3-ylmethanamine” is a chemical compound with the CAS Number: 793659-01-5 . It has a molecular weight of 149.16 . It is usually in the form of a powder .
Synthesis Analysis
The synthesis of derivatives of the [1,2,4]triazolo[4,3-b]pyridazine system has been reported . The preparation involves the use of ethyl N-benzoyl-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycinate .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7N5/c7-4-6-10-9-5-2-1-3-8-11(5)6/h1-3H,4,7H2 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For instance, it has been reported that reaction of the compound with hot 1 M sodium hydroxide solution took place on the ethoxycarbonyl group and at the position 6 of the triazolopyridazine system .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 149.16 .Scientific Research Applications
Antiviral Activity
[1,2,4]Triazolo[4,3-b]pyridazin-3-ylmethanamine derivatives have demonstrated promising antiviral activity. Specifically, certain derivatives have shown efficacy against the hepatitis-A virus (HAV) in cell culture studies, indicating their potential in antiviral therapy (Shamroukh & Ali, 2008).
Structural and Computational Analysis
These compounds have been the subject of extensive structural analysis and Density Functional Theory (DFT) calculations. Studies involving X-ray diffraction and other spectroscopic techniques have been used to elucidate their structure, contributing to our understanding of their chemical properties and potential applications (Sallam et al., 2021).
Synthesis Techniques
Advances in the synthesis of this compound and its derivatives have been a significant area of research. New methods have been developed for facile synthesis, enabling the production of various derivatives for further study and potential application in various fields (Arghiani et al., 2015).
Antiproliferative Activity
Some derivatives have shown antiproliferative activity, indicating their potential in cancer research. For instance, certain ester forms of these compounds have inhibited the proliferation of endothelial and tumor cells, suggesting a possible role in cancer treatment (Ilić et al., 2011).
Cytotoxic Agents
Studies have also explored the cytotoxic properties of these compounds, with particular focus on their activity against leukemia and breast adenocarcinoma cell lines. This research contributes to the understanding of their potential as chemotherapeutic agents (Mamta et al., 2019).
High-Energy Material Construction
An intriguing application of [1,2,4]Triazolo[4,3-b]pyridazine is in the construction of high-energy materials. Certain compounds synthesized using this structure have shown low sensitivity and high-energy properties, making them potential candidates for specialized applications in fields like materials science (Chen et al., 2021).
Antimicrobial Activities
Additionally, novel derivatives have been evaluated for their antimicrobial activities, indicating a potential role in the development of new antimicrobial agents (Ruso et al., 2014).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various proteins and enzymes .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biochemical pathways .
Result of Action
Similar compounds have been reported to have various biological activities .
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-b]pyridazin-3-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c7-4-6-10-9-5-2-1-3-8-11(5)6/h1-3H,4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAANHMNFVSWQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2N=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
793659-01-5 | |
Record name | 1-{[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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